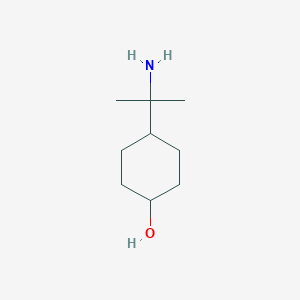

4-(2-Amino-2-propyl)cyclohexanol

Description

Overview of Cyclohexanol (B46403) Scaffolds in Modern Organic Synthesis

The cyclohexanol framework is a privileged structure in organic synthesis, primarily due to its prevalence in natural products and biologically active molecules. Its utility stems from the ability to introduce various functional groups onto the cyclohexane (B81311) ring, leading to a diverse range of chemical entities. ontosight.ai Synthetic chemists employ cyclohexanol derivatives as key intermediates in the construction of intricate molecular architectures. organic-chemistry.org

The production of cyclohexanol itself is a large-scale industrial process, often involving the oxidation of cyclohexane or the hydrogenation of phenol (B47542). wikipedia.org This ready availability makes it an attractive starting material for numerous synthetic endeavors. The reactivity of the hydroxyl group allows for a multitude of transformations, including oxidation to cyclohexanone (B45756), esterification, and conversion to cyclohexene (B86901). wikipedia.org These reactions open pathways to a vast number of substituted cyclohexanes with tailored properties.

Structural Significance of Substituted Cyclohexanols

The stereochemical and conformational properties of substituted cyclohexanols are of paramount importance in determining their chemical and biological activities. The cyclohexane ring typically adopts a chair conformation, which minimizes steric strain. Substituents on the ring can occupy either axial or equatorial positions, and the preference for the more stable equatorial position is a well-established principle in stereochemistry. libretexts.org

This conformational preference has profound implications for the reactivity and interaction of substituted cyclohexanols with other molecules, such as biological receptors. The spatial arrangement of functional groups on the cyclohexanol scaffold dictates its three-dimensional shape, which is a critical factor in molecular recognition and binding events.

Research Trajectories for 4-(2-Amino-2-propyl)cyclohexanol and Related Aminoalcohols

Aminoalcohols, which contain both an amine and a hydroxyl functional group, represent an important class of organic compounds with diverse applications. alfa-chemistry.comwikipedia.org They are integral components in the synthesis of numerous biologically active molecules and are utilized as chiral auxiliaries and ligands in asymmetric synthesis. wikipedia.org The dual reactivity of the amine and alcohol groups allows for a wide range of chemical modifications, making them valuable synthetic intermediates. alfa-chemistry.com

The compound this compound belongs to this class of molecules. Its structure, featuring a 1,4-disubstituted cyclohexane ring with both a hydroxyl and an amino-containing propyl group, suggests potential for a variety of applications. Research into related aminoalcohols has explored their use as intermediates in the synthesis of pharmaceuticals and as components in materials with specific properties. For instance, trans-4-aminocyclohexanol (B47343) is a key intermediate in the production of certain drugs. google.com

The synthesis of such aminoalcohols can be achieved through various routes, including the reduction of corresponding nitroalcohols or the reaction of amines with epoxides. alfa-chemistry.comwikipedia.org The specific stereochemistry of the final product is often a critical aspect of the synthesis, as different isomers can exhibit distinct biological activities.

Future research on this compound and its analogs will likely focus on the development of efficient and stereoselective synthetic methods, the exploration of its chemical properties, and the investigation of its potential applications in areas such as medicinal chemistry and materials science. The unique combination of a cyclohexanol ring and an aminoalcohol side chain presents opportunities for the design and synthesis of novel compounds with tailored functionalities.

Data Tables

Table 1: Properties of Cyclohexanol

| Property | Value |

| Molecular Formula | C6H12O wikipedia.org |

| Molar Mass | 100.158 g/mol wikipedia.org |

| Appearance | Colorless, viscous liquid or deliquescent solid wikipedia.orgnih.gov |

| Odor | Camphor-like wikipedia.orgnih.gov |

| Melting Point | 25.93 °C wikipedia.org |

| Boiling Point | 161.84 °C wikipedia.org |

| Solubility in Water | 3.60 g/100 mL (20 °C) wikipedia.org |

Structure

3D Structure

Properties

Molecular Formula |

C9H19NO |

|---|---|

Molecular Weight |

157.25 g/mol |

IUPAC Name |

4-(2-aminopropan-2-yl)cyclohexan-1-ol |

InChI |

InChI=1S/C9H19NO/c1-9(2,10)7-3-5-8(11)6-4-7/h7-8,11H,3-6,10H2,1-2H3 |

InChI Key |

PYPCUQIJGRDFDG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1CCC(CC1)O)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 2 Amino 2 Propyl Cyclohexanol

Chemical Synthesis Pathways

Multi-Step Alkylation and Amination Approaches to the Cyclohexanol (B46403) Core

One common strategy for synthesizing 4-(2-Amino-2-propyl)cyclohexanol involves a multi-step process that begins with the alkylation of a cyclohexanol derivative. This is followed by a separate amination step to introduce the required amino group.

Detailed kinetic and spectroscopic analyses have shown that the alkylation of phenol (B47542) with cyclohexanol does not proceed efficiently until the majority of the cyclohexanol has been dehydrated to cyclohexene (B86901). The presence of the alcohol slows down the alkylation reactions. This is attributed to the preferential formation of protonated alcohol dimers at the Brønsted acid sites of the catalyst, which hinders the adsorption of cyclohexene. Once the alcohol concentration decreases, cyclohexene can be protonated to form cyclohexyl carbenium ions, which then attack the phenol to yield alkylated products.

Following the formation of the alkylated cyclohexanol core, the amino group is introduced. This can be achieved through various standard amination procedures.

Reductive Amination Strategies from Cyclohexanone (B45756) Precursors

Reductive amination of cyclohexanone precursors offers a more direct route to introduce the amino functionality. This one-pot reaction involves the conversion of a carbonyl group to an amine. pearson.com The process typically proceeds through the formation of an imine or enamine intermediate, which is then reduced to the final amine. pearson.com

Several catalytic systems have been investigated for the reductive amination of cyclohexanone and its derivatives. Catalysts based on copper, nickel, platinum, rhodium, and ruthenium have been studied for their effectiveness in converting cyclohexanone to cyclohexylamine (B46788) in the presence of ammonia (B1221849). researchgate.net For instance, a Cu/Ba/Cr/Al2O3 catalyst has been reported to achieve a high yield of cyclohexylamine from cyclohexanone. researchgate.net Bimetallic catalysts, such as Rh-Ni supported on silica (B1680970), have also demonstrated enhanced catalytic performance compared to their monometallic counterparts in the reductive amination of cyclohexanone. mdpi.com

The reaction conditions, including temperature, pressure, and the choice of solvent, significantly influence the efficiency and selectivity of the reductive amination process. mdpi.comresearchgate.net For example, the use of a solvent with high ammonia solubility and the addition of molecular sieves to remove water can favor the formation of the desired amine. researchgate.net

| Catalyst | Support | Reactants | Product | Yield (%) | Reference |

| Cu/Ba/Cr/Al2O3 | Al2O3 | Cyclohexanone, NH3 | Cyclohexylamine | 93 | researchgate.net |

| Rh-Ni | SiO2 | Cyclohexanone, NH3, H2 | Cyclohexylamine | High | mdpi.com |

| Rh | SiO2 | Cyclohexanone, NH3, H2 | Cyclohexylamine | 99.1 (selectivity) | mdpi.com |

Nucleophilic Addition Reactions to Cyclohexanone Derivatives

Nucleophilic addition to cyclohexanone and its derivatives provides another versatile approach for the synthesis of this compound. This method involves the addition of a nucleophile to the carbonyl carbon of the cyclohexanone ring.

The stereochemistry of nucleophilic addition to cyclohexanone is influenced by several factors, including steric hindrance and electronic effects. researchgate.net Steric hindrance generally favors equatorial attack of the nucleophile, while electronic interactions, such as the donation of electrons from C-C and C-H sigma bonds into the forming sigma-star orbital of the transition state, can favor axial attack. researchgate.net The structure of the nucleophile, the presence of metal cations, the solvent, and counterions can all impact the stereoselectivity of the reaction. researchgate.net

For example, the conjugate addition of dimethylmalonate to 2-formyl-2-cyclohexenone has been successfully demonstrated in good and scalable yields. researchgate.netnih.gov This reaction has been extended to other nucleophile classes as well. researchgate.netnih.gov

Stereoselective and Asymmetric Synthetic Routes

The synthesis of specific stereoisomers of this compound often requires the use of stereoselective or asymmetric synthetic methods. These approaches are crucial for producing enantiomerically pure compounds, which is often a requirement for pharmaceutical applications.

Diastereoselective Synthesis of Cyclohexanol Derivatives

Diastereoselective synthesis aims to control the formation of one diastereomer over others. In the context of cyclohexanol derivatives, this often involves controlling the relative stereochemistry of substituents on the cyclohexane (B81311) ring.

The synthesis of vicinal amino alcohols, a common motif in natural products and pharmaceuticals, often relies on diastereoselective methods. rsc.org Amino acids are frequently used as inexpensive and enantiopure starting materials for these syntheses. rsc.org Various methods have been developed for the diastereoselective synthesis of vicinal amino alcohols starting from amino acids. rsc.org

For instance, the synthesis of four diastereoisomeric analogs of acetylcholine based on 2-amino-4-t-butylcyclohexanol has been described. researchgate.net The preferred conformations of these derivatives and their intermediates were assigned based on proton NMR characteristics. researchgate.net

Enantioselective Synthesis via Chiral Auxiliaries or Catalysis

Enantioselective synthesis focuses on the preferential formation of one enantiomer over the other. This can be achieved through the use of chiral auxiliaries or asymmetric catalysis.

Chiral auxiliaries are stoichiometric, enantiopure compounds that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. nih.gov After the desired stereocenter is created, the auxiliary is removed. nih.gov While this method is robust, it requires stoichiometric amounts of the chiral auxiliary and often involves multiple steps. nih.gov

Asymmetric catalysis, on the other hand, utilizes a catalytic amount of a chiral catalyst to induce enantioselectivity. nih.gov This approach is more atom-economical but may require extensive optimization. nih.gov

An innovative strategy combines these two approaches by using asymmetric catalysis to install a transient chiral auxiliary from an achiral precursor. nih.gov This catalytically formed chiral auxiliary then directs subsequent diastereoselective reactions. nih.gov

Enantioselective radical C–H amination has emerged as a powerful tool for the synthesis of chiral β-amino alcohols. nih.gov This method can bypass the need for chiral pool precursors or traditional chiral auxiliaries. nih.gov

| Method | Description | Advantages | Disadvantages |

| Chiral Auxiliaries | Stoichiometric use of an enantiopure compound to direct stereoselectivity. | General and robust. | Requires stoichiometric amounts of the auxiliary and multiple steps. nih.gov |

| Asymmetric Catalysis | Substoichiometric use of a chiral catalyst to induce enantioselectivity. | Atom-economical. | Often requires intensive optimization. nih.gov |

| Catalytically Formed Chiral Auxiliary | Asymmetric catalysis is used to create a transient chiral auxiliary that directs further reactions. | Combines the benefits of both chiral auxiliaries and asymmetric catalysis. | |

| Enantioselective C-H Amination | Direct functionalization of C-H bonds to introduce an amino group enantioselectively. | Bypasses the need for pre-functionalized substrates. |

Green Chemistry Principles in this compound Synthesis

The growing emphasis on sustainable chemical manufacturing has spurred the development of greener synthetic routes for complex molecules like this compound. These methodologies aim to minimize environmental impact by adhering to the principles of green chemistry, which include the use of renewable feedstocks, atom-economical reactions, and the development of sustainable catalysts. This section explores several key areas of green chemistry as they apply to the synthesis of this compound and related cyclohexanol structures.

Biocatalytic and Chemoenzymatic Transformations for Related Cyclohexanols

Biocatalysis, the use of enzymes to perform chemical reactions, offers a powerful tool for green synthesis due to its high selectivity, mild reaction conditions, and biodegradability of the catalysts. astrazeneca.com Chemoenzymatic approaches, which combine enzymatic steps with traditional chemical reactions, leverage the strengths of both methodologies to create efficient and sustainable synthetic pathways. nih.gov

Research into the synthesis of related aminocyclohexanols has demonstrated the potential of this approach. A notable example is the one-pot synthesis of cis- and trans-4-aminocyclohexanol (B47343) from 1,4-cyclohexanedione (B43130), a potentially bio-based precursor. d-nb.info This process utilizes a combination of a keto reductase (KRED) for selective mono-reduction of the diketone and an amine transaminase (ATA) for amination. By selecting stereocomplementary enzymes, researchers can control the diastereoselectivity of the final product. d-nb.inforesearchgate.net

The modularity of this enzymatic system is a key advantage. The synthesis can proceed via two sequential routes:

Route A: KRED-catalyzed reduction of 1,4-cyclohexanedione to 4-hydroxycyclohexanone, followed by ATA-catalyzed transamination. d-nb.info

Route B: ATA-catalyzed monoamination of the diketone to 4-aminocyclohexanone, followed by KRED-catalyzed reduction. d-nb.info

Lipases are another class of enzymes widely used in chemoenzymatic strategies, particularly for the kinetic resolution of racemic mixtures. For instance, racemic trans-2-(N,N-dialkylamino)cyclohexanols have been resolved through transesterification catalyzed by Pseudomonas cepacia lipase. researchgate.net Similarly, lipases have shown excellent enantioselectivity in the resolution of N-protected cis- and trans-2-aminocyclohexanol precursors. researchgate.net

| Enzyme Class | Specific Enzyme/Organism | Substrate | Transformation | Product | Key Finding |

|---|---|---|---|---|---|

| Keto Reductase (KRED) & Amine Transaminase (ATA) | LK-KRED & ATA-3FCR-4M | 1,4-Cyclohexanedione | One-pot sequential reduction and transamination | cis- and trans-4-Aminocyclohexanol | Modular system allowing access to both stereoisomers with good to excellent diastereomeric ratios. d-nb.info |

| Lipase | Pseudomonas cepacia | racemic trans-2-(N,N-dialkylamino)cyclohexanols | Kinetic resolution via transesterification | Optically active trans-2-(N,N-dialkylamino)cyclohexanols | Efficient two-step chemoenzymatic preparation of optically active amino alcohols. researchgate.net |

| Lipase | Various | racemic 2-phthalimidocyclohexanol | Kinetic resolution via acylation | Enantiopure (R,R)-amino acetates and (S,S)-amino alcohols | Most lipases exhibited excellent enantioselectivity (E >> 200) for trans-derivatives. researchgate.net |

| Alcohol Dehydrogenase (ADH) | Mutant ADH from Lactobacillus kefir | 4-propylcyclohexanone | Asymmetric reduction | cis-4-propylcyclohexanol | Complete transformation of 125 g/L substrate with a high cis/trans ratio (99.5:0.5). mdpi.com |

Solvent-Free and Atom-Economical Processes

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final product. sylzyhg.com Processes with high atom economy minimize waste at the source.

One strategy that embodies this principle is the catalytic redox cycloisomerization of propargyl alcohols to synthesize functionalized cycloalkanes. acs.orgnih.gov This one-pot process involves a ruthenium-catalyzed redox isomerization of an ynol into an enone, which is then followed by an intramolecular Michael addition. acs.orgnih.gov This method is highly atom-economical as it rearranges the existing atoms within the molecule to form the desired cyclic structure without the need for additional reagents that would become waste. doi.org

The development of solvent-free reaction conditions or the replacement of hazardous organic solvents with greener alternatives like water is another critical aspect of sustainable synthesis. nih.gov For example, an efficient process for preparing optically pure trans-2-aminocyclohexanols utilizes hot water to facilitate the aminolysis of cyclohexene oxide, avoiding the need for traditional volatile organic solvents. researchgate.net Similarly, the synthesis of β-enaminoketones, precursors to 3-aminocyclohexanols, has been achieved by refluxing the reactants in toluene and azeotropically removing the water byproduct, demonstrating a step towards minimizing solvent waste through process design. nih.gov

| Methodology | Key Reaction | Substrates | Product Type | Green Principle Highlight |

|---|---|---|---|---|

| Redox Cycloisomerization | Ru-catalyzed isomerization followed by intramolecular Michael addition | Propargyl alcohols | Functionalized Cycloalkanes | High atom economy; one-pot process. acs.orgnih.gov |

| Aminolysis in Water | Ring-opening of epoxide with amine | Cyclohexene oxide, Benzylamine | trans-2-(benzylamino)cyclohexanol | Use of hot water as a green solvent. researchgate.net |

| Azeotropic Water Removal | Condensation | 1,3-Cyclohexanedione, Benzylamine | β-Enaminoketones | Process design to remove water byproduct, driving the reaction without excess solvent. nih.gov |

Sustainable Catalyst Development (e.g., Hydrogen Borrowing Catalysis)

The development of sustainable catalysts, particularly those based on earth-abundant metals, is crucial for reducing the cost and environmental toxicity associated with chemical synthesis. rsc.org Hydrogen borrowing, also known as hydrogen autotransfer, is an elegant and atom-economical catalytic strategy that exemplifies this principle. nih.gov

This methodology allows alcohols to be used as alkylating agents, with water being the only byproduct. rsc.orgnih.gov The general mechanism involves three key steps:

Oxidation: The catalyst temporarily "borrows" hydrogen from an alcohol, oxidizing it to a reactive aldehyde or ketone intermediate. nih.govshokubai.org

Condensation: The intermediate reacts with a nucleophile (such as an amine). shokubai.org

Reduction: The catalyst returns the borrowed hydrogen to the new intermediate, reducing it to the final product and regenerating the active catalyst. nih.gov

This process is highly efficient for C-N and C-C bond formation. Ruthenium and iridium complexes are often used as catalysts for these transformations. acs.orgnih.gov For instance, NNN-pincer Ru complexes have been successfully employed for the selective hydroamination of allyl alcohols to produce γ-amino alcohols in high yields. acs.org This borrowing-hydrogen process demonstrates excellent atom and step economy. acs.org The use of enantiopure 1,2-amino alcohols in C-C bond-forming hydrogen-borrowing reactions has also been demonstrated, showcasing the versatility of this approach for creating complex chiral molecules. nih.gov The development of catalysts using more abundant first-row transition metals like iron is an active area of research aimed at further enhancing the sustainability of this methodology. rsc.org

| Catalyst Type | Reaction | Substrates | Product | Significance |

|---|---|---|---|---|

| NNN-pincer Ru complexes | Hydroamination of allyl alcohols | Allylic alcohols, Amines | γ-Amino alcohols | Highly regioselective synthesis with excellent compatibility for a wide range of substrates. acs.org |

| Iridium complexes | C-C bond-forming alkylation | Enantiopure 1,2-amino alcohols, Aryl ketones | Enantioenriched γ-aminobutyric acids | Demonstrates the application in complex, multi-step synthesis without isolation of intermediates. nih.gov |

| Fe(II) phthalocyanine | N-Alkylation of amines | Heteroaryl amines, Benzylic alcohols | Secondary amines | Utilizes an earth-abundant metal catalyst for a fundamental transformation. rsc.org |

| Supported VIII group metals (Pt, Pd, Ir, Ru) | Alcohol coupling (Guerbet reaction) | n-pentanol | 2-propyl-1-heptanol | Environmentally friendly way to synthesize longer-chain alcohols. shokubai.org |

Advanced Spectroscopic and Analytical Characterization of 4 2 Amino 2 Propyl Cyclohexanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for the structural and stereochemical investigation of 4-(2-Amino-2-propyl)cyclohexanol. Through the analysis of ¹H and ¹³C NMR spectra, a complete assignment of the proton and carbon signals can be achieved, providing a foundational understanding of the molecule's framework.

Elucidation of Molecular Structure using ¹H and ¹³C NMR

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the various protons in the molecule. The protons on the cyclohexane (B81311) ring will appear as a complex series of multiplets due to spin-spin coupling. The chemical shifts of these protons are influenced by the electronegativity of the adjacent amino and hydroxyl groups. The methyl protons of the 2-propyl group would likely appear as a distinct singlet or closely spaced singlets, while the amino and hydroxyl protons will present as broad signals, the positions of which can be concentration and solvent dependent.

The ¹³C NMR spectrum provides complementary information, with distinct resonances for each unique carbon atom. The carbon bearing the hydroxyl group (C-OH) and the carbon attached to the amino group (C-NH₂) would be shifted downfield due to the deshielding effect of the heteroatoms. The remaining cyclohexane and propyl carbons would resonate at higher fields. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in definitively assigning the proton and carbon signals by revealing their connectivity. beilstein-journals.org

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Predicted Chemical Shift (ppm) |

| Cyclohexane Ring Protons | 1.0 - 2.2 |

| Methine Proton (CH-OH) | 3.4 - 4.0 |

| Methyl Protons (C(CH₃)₂) | 1.0 - 1.3 |

| Amino Protons (NH₂) | Variable, broad |

| Hydroxyl Proton (OH) | Variable, broad |

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| Cyclohexane Ring Carbons | 20 - 45 |

| Methine Carbon (CH-OH) | 65 - 75 |

| Quaternary Carbon (C-NH₂) | 50 - 60 |

| Methyl Carbons (C(CH₃)₂) | 20 - 30 |

Conformational Analysis via Coupling Constants and Chemical Shifts

The cyclohexane ring in this compound can exist in different chair conformations. The preferred conformation is determined by the steric hindrance of the substituents. Analysis of the vicinal coupling constants (³JHH) between the protons on the cyclohexane ring provides valuable insight into the dihedral angles and, consequently, the conformational preferences of the molecule. nih.gov Larger coupling constants are typically observed for axial-axial proton interactions compared to axial-equatorial or equatorial-equatorial interactions.

The chemical shifts of the ring protons are also conformation-dependent. Axial protons are generally shielded and appear at a higher field (lower ppm) compared to their equatorial counterparts. By carefully analyzing these parameters, the equilibrium between different conformers can be assessed. For instance, in related cyclohexanol (B46403) systems, the conformation where the hydroxyl group occupies an equatorial position is often favored to minimize steric strain. researchgate.net

Stereochemical Assignment from NMR Data

NMR spectroscopy is crucial for determining the relative stereochemistry of the substituents on the cyclohexane ring, specifically the relationship between the hydroxyl and the 2-amino-2-propyl groups (cis or trans). Nuclear Overhauser Effect (NOE) experiments, such as NOESY or ROESY, can establish through-space proximity between protons. For example, a strong NOE between the methine proton of the C-OH group and the protons of the 2-amino-2-propyl group would suggest a cis relationship. mdpi.com

Furthermore, the coupling constants and chemical shifts can provide corroborating evidence for the stereochemical assignment. The specific values of these parameters are often characteristic of a particular diastereomer. researchgate.net In complex cases, comparison of experimental NMR data with that of structurally related and stereochemically defined compounds can aid in the definitive assignment. nih.gov

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

Identification of Characteristic Functional Group Vibrations

The IR and Raman spectra of this compound are characterized by absorption bands corresponding to its key functional groups.

O-H Stretching: A broad and intense absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, is characteristic of the hydroxyl group and is often broadened due to hydrogen bonding. libretexts.org

N-H Stretching: The amino group (NH₂) will exhibit two stretching vibrations in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching modes. libretexts.org These bands are generally sharper than the O-H stretch.

C-H Stretching: The C-H stretching vibrations of the cyclohexane and propyl groups will appear in the 2850-3000 cm⁻¹ region. libretexts.org

N-H Bending: The scissoring vibration of the NH₂ group is expected to appear in the range of 1590-1650 cm⁻¹.

C-O Stretching: A strong band corresponding to the C-O stretching vibration of the secondary alcohol is typically observed in the 1000-1100 cm⁻¹ region.

C-N Stretching: The C-N stretching vibration will likely appear in the 1020-1250 cm⁻¹ range.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| O-H | Stretching | 3200 - 3600 | Strong, Broad |

| N-H | Stretching (asymmetric & symmetric) | 3300 - 3500 | Medium |

| C-H | Stretching | 2850 - 3000 | Strong |

| N-H | Bending (scissoring) | 1590 - 1650 | Medium |

| C-O | Stretching | 1000 - 1100 | Strong |

| C-N | Stretching | 1020 - 1250 | Medium |

Probing Intramolecular Hydrogen Bonding by IR

The presence of both a hydroxyl (hydrogen bond donor) and an amino (hydrogen bond acceptor) group within the same molecule allows for the possibility of intramolecular hydrogen bonding. This interaction can be investigated using IR spectroscopy, particularly by studying the O-H and N-H stretching regions in dilute solutions.

In a non-polar solvent, the formation of an intramolecular hydrogen bond between the hydroxyl proton and the nitrogen atom of the amino group would result in a shift of the O-H stretching frequency to a lower wavenumber (red shift) compared to a free, non-hydrogen-bonded hydroxyl group. rsc.orgrsc.org The magnitude of this shift provides an indication of the strength of the hydrogen bond. The presence of a sharp "free" O-H band alongside a broader, red-shifted band can indicate an equilibrium between hydrogen-bonded and non-hydrogen-bonded conformers. mdpi.com The relative intensities of these bands can provide information about the conformational population.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of this compound. It provides crucial information through molecular weight confirmation and the analysis of fragmentation patterns.

Electron ionization mass spectrometry (EI-MS) of aminocyclohexanol derivatives typically reveals key fragmentation pathways that aid in structural confirmation. For a related compound, 2-propylcyclohexanol, the mass spectrum shows prominent peaks that can be extrapolated to understand the fragmentation of this compound. nih.gov Due to the presence of an amino group, the molecular ion peak is expected to have an odd m/z value, a characteristic feature of nitrogen-containing organic compounds. libretexts.org

Alpha-cleavage is a dominant fragmentation pathway for both amines and alcohols. libretexts.orgmiamioh.edu For this compound, this would involve cleavage of the C-C bonds adjacent to the nitrogen atom and the oxygen atom. The loss of a propyl group from the amino-substituted carbon and the loss of a water molecule (H₂O) from the cyclohexanol ring are also anticipated fragmentation patterns. libretexts.org The fragmentation of cyclic ketones like cyclohexanone (B45756), a structurally related scaffold, often involves complex ring-opening mechanisms that can lead to characteristic fragment ions. miamioh.edu

Table 1: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment | Predicted m/z | Fragmentation Pathway |

| [M]+ | 157 | Molecular Ion |

| [M-CH₃]⁺ | 142 | Loss of a methyl group |

| [M-C₃H₇]⁺ | 114 | Alpha-cleavage, loss of propyl radical |

| [M-H₂O]⁺ | 139 | Loss of water |

Note: The m/z values are predicted based on general fragmentation rules for amines and alcohols and may vary based on the specific stereoisomer and ionization conditions.

High-resolution mass spectrometry (HRMS) is critical for unambiguously determining the elemental composition of this compound. By measuring the mass-to-charge ratio to a high degree of accuracy, HRMS can differentiate between compounds with the same nominal mass but different elemental formulas. For a molecule with the chemical formula C₉H₁₉NO, the calculated exact mass provides a definitive confirmation of its identity. For instance, the related compound 4-aminocyclohexanol (C₆H₁₃NO) has a calculated exact mass of 115.099714038 Da. nih.gov A similar high-precision measurement for this compound would be essential for its definitive identification, particularly when distinguishing it from potential isomeric impurities.

X-ray Crystallography

X-ray crystallography stands as the gold standard for the unequivocal determination of the three-dimensional structure of crystalline solids, including the absolute stereochemistry of chiral molecules.

For a molecule with multiple stereocenters like this compound, single-crystal X-ray diffraction analysis can provide the precise spatial arrangement of atoms. This technique allows for the unambiguous assignment of the R/S configuration at each chiral center and the cis/trans relationship of the substituents on the cyclohexyl ring. In a study involving a related amino alcohol, a single crystal structure confirmed the outcome of a chemical reaction and elucidated the stereochemistry of the product. nsf.gov This highlights the power of X-ray crystallography in providing definitive structural proof.

Beyond determining the molecular structure, X-ray crystallography also reveals how molecules are arranged in the crystal lattice. This includes the analysis of intermolecular forces such as hydrogen bonding, which are particularly important for aminocyclohexanols due to the presence of both hydroxyl and amino groups. These groups can act as hydrogen bond donors and acceptors, leading to the formation of extensive networks in the solid state. Understanding these packing arrangements and intermolecular interactions is crucial as they can influence the physical properties of the compound, such as melting point, solubility, and stability.

Chromatographic Techniques for Stereochemical Purity

Given that this compound can exist as four stereoisomers, chromatographic methods are essential for their separation and the assessment of stereochemical purity. nsf.gov The quantification of mixtures containing multiple stereoisomers is a significant challenge that often requires the separation of the individual compounds. nsf.gov

Liquid and gas chromatography are powerful techniques for analyzing chiral amino acids and their derivatives. aimspress.com For the separation of stereoisomers, chiral stationary phases (CSPs) are often employed in high-performance liquid chromatography (HPLC) and gas chromatography (GC). Alternatively, pre-column derivatization with a chiral derivatizing agent can be used to convert the enantiomers into diastereomers, which can then be separated on a non-chiral stationary phase. nih.gov A study on the separation of beta-alkyl-substituted amino acid stereoisomers demonstrated the successful use of a chiral derivatizing agent to achieve baseline separation of all four stereoisomers via HPLC. nih.gov Such methods would be directly applicable to assessing the stereochemical purity of a given sample of this compound.

Table 2: Chromatographic Approaches for Stereochemical Purity Analysis

| Technique | Approach | Principle |

| Chiral HPLC | Direct Separation | Utilizes a chiral stationary phase to create transient diastereomeric complexes with differing affinities for the stereoisomers, leading to different retention times. |

| Chiral GC | Direct Separation | Employs a chiral stationary phase in a gas chromatograph to separate volatile stereoisomers. |

| HPLC with Chiral Derivatization | Indirect Separation | Reacts the stereoisomers with a chiral derivatizing agent to form diastereomers, which are then separated on a standard achiral column. nih.gov |

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers. The determination of enantiomeric excess (e.e.) is crucial in pharmaceutical and chemical synthesis, as different enantiomers of a chiral compound can exhibit distinct biological activities. For aminocyclohexanol derivatives, polysaccharide-based chiral stationary phases (CSPs) have demonstrated broad applicability and high efficiency in enantiomeric resolution. nih.govyakhak.org

The separation mechanism of these CSPs, such as those derived from cellulose (B213188) and amylose, relies on the formation of transient diastereomeric complexes between the chiral analyte and the chiral selector of the stationary phase. These interactions, which can include hydrogen bonding, dipole-dipole interactions, and steric hindrance, result in different retention times for the individual enantiomers, allowing for their separation and quantification. nih.gov

In the context of separating chiral amines and related compounds, derivatization of the amino group is a common strategy to enhance detectability and improve chromatographic resolution. However, direct separation on a suitable CSP is often preferred to avoid additional reaction steps. yakhak.org For compounds structurally similar to this compound, such as other chiral amines and amino acid esters, Chiralpak® columns, which are based on derivatized polysaccharides, have shown excellent performance. yakhak.org The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier such as isopropanol (B130326) or ethanol, is critical for optimizing the separation. yakhak.org

While specific application data for the direct enantiomeric separation of this compound is not extensively documented in publicly available literature, the general principles and successful application of chiral HPLC to analogous compounds provide a clear framework for method development. A systematic screening of different polysaccharide-based CSPs and mobile phase compositions would be the standard approach to achieve baseline separation of the enantiomers of both cis and trans isomers of this compound.

Table 1: Representative Chiral HPLC Conditions for Separation of Chiral Amines

| Parameter | Condition |

| Column | Chiralpak® IA, IB, IC, or ID |

| Mobile Phase | Hexane/Alcohol (e.g., Isopropanol, Ethanol) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV (e.g., 220 nm) or Mass Spectrometry (MS) |

| Temperature | Ambient or controlled (e.g., 25 °C) |

This table represents typical starting conditions for method development for the enantiomeric separation of chiral amines and would be adapted for the specific analysis of this compound.

Gas Chromatography (GC) for Isomeric Ratios

Gas Chromatography (GC) is a highly effective technique for the separation and quantification of volatile and thermally stable compounds. For the analysis of this compound, GC is particularly well-suited for determining the ratio of its cis and trans diastereomers. The separation in GC is based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. chemcoplus.co.jp

To enhance the volatility and thermal stability of aminocyclohexanol derivatives, they are often derivatized prior to GC analysis. A common derivatization technique is acylation, for instance, through reaction with acetic anhydride, to convert the amino and hydroxyl groups into their corresponding acetamide (B32628) and acetate (B1210297) esters. This process reduces the polarity of the molecule, leading to improved peak shape and resolution. nih.gov

The choice of the GC column's stationary phase is critical for achieving separation of the cis and trans isomers. Non-polar stationary phases, such as those based on polydimethylsiloxane (B3030410) (e.g., HP-5 or equivalent), are often effective in separating diastereomers based on differences in their boiling points and molecular shapes. nih.gov The temperature program of the GC oven is optimized to ensure adequate separation of the isomeric peaks within a reasonable analysis time. Detection is typically performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC-MS provides the added advantage of structural confirmation of the separated isomers through their mass fragmentation patterns.

Research on the synthesis of related compounds, such as 4-aminocyclohexanol, has utilized GC to determine the cis/trans isomer ratio in the reaction products. d-nb.infogoogle.com For instance, in the hydrogenation of p-acetamidophenol, the resulting mixture of cis- and trans-4-acetamidocyclohexanol can be analyzed by GC to monitor the reaction progress and product distribution. google.com A similar approach would be directly applicable to the analysis of this compound.

Table 2: Illustrative GC Conditions for Isomeric Ratio Determination

| Parameter | Condition |

| Column | HP-5 (or equivalent 5% phenyl-methylpolysiloxane) |

| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 °C |

| Detector Temperature | 250 °C (FID) or MS transfer line temperature |

| Oven Program | Optimized temperature gradient (e.g., 100 °C to 250 °C) |

| Derivatization | Acetylation with acetic anhydride |

This table outlines typical GC parameters for the analysis of isomeric aminocyclohexanol derivatives after derivatization. Specific conditions would be optimized for this compound.

Stereochemical and Conformational Analysis of 4 2 Amino 2 Propyl Cyclohexanol

Cyclohexane (B81311) Ring Conformations and Chair Interconversion Dynamics

The cyclohexane ring is not a flat hexagon as often depicted in two-dimensional drawings. To minimize angle strain and torsional strain, it adopts a puckered three-dimensional structure. The most stable and predominant conformation is the "chair" conformation. In this arrangement, the carbon-carbon bond angles are approximately 111°, close to the ideal tetrahedral angle of 109.5°, and all hydrogen atoms on adjacent carbons are staggered, which minimizes torsional strain.

Other, higher-energy conformations of cyclohexane include the "boat" and "twist-boat" (or skew-boat) forms. The boat conformation is destabilized by torsional strain from four sets of eclipsed hydrogens and steric strain from the close proximity of the "flagpole" hydrogens at the C1 and C4 positions. The twist-boat conformation is more stable than the boat because it partially relieves these strains, but it remains significantly less stable than the chair conformation by about 23 kJ/mol. nih.gov At room temperature, over 99.9% of cyclohexane molecules exist in the chair conformation.

A key dynamic feature of the cyclohexane ring is its ability to undergo a rapid "ring-flip" or "chair-flipping" process. wikipedia.org This interconversion involves passing through the higher-energy half-chair and twist-boat intermediates. During a ring-flip, all axial bonds become equatorial, and all equatorial bonds become axial. beilstein-journals.org This process is extremely rapid at room temperature, with an energy barrier of approximately 45 kJ/mol (10.8 kcal/mol). beilstein-journals.org For an unsubstituted cyclohexane, the two chair conformations are identical in energy and are therefore present in equal amounts at equilibrium. docbrown.infopressbooks.pub

Substituent Effects on Conformational Equilibrium

When a cyclohexane ring is substituted, the two chair conformations resulting from a ring-flip are often no longer equivalent in energy. pressbooks.pub Substituents in the axial position are generally closer to the other axial substituents on the same side of the ring, leading to steric repulsion known as 1,3-diaxial interactions. libretexts.org These interactions are essentially gauche butane (B89635) interactions. libretexts.org To minimize this steric strain, substituents, particularly bulky ones, preferentially occupy the more spacious equatorial position. libretexts.orgmaricopa.edu

The energy difference between the axial and equatorial conformations is quantified by the "A-value," which represents the change in Gibbs free energy (ΔG°) for the equilibrium between the equatorial and axial conformers. wikipedia.org A larger A-value signifies a stronger preference for the equatorial position and indicates greater steric bulk of the substituent. wikipedia.org These values are additive and can be used to predict the most stable conformation for di- or polysubstituted cyclohexanes. masterorganicchemistry.com The general rule is that the conformation that places the largest substituent (or the greatest number of substituents) in the equatorial position will be the most stable and therefore the most populated at equilibrium. pressbooks.publibretexts.org

The hydroxyl (-OH) and amino (-NH2) groups are relatively small substituents, but they still exhibit a distinct preference for the equatorial position. The steric strain of an axial hydroxyl group is less than that of a methyl group because the oxygen atom can rotate its hydrogen away from the ring, minimizing some interaction. chemistrysteps.com Similarly, the amino group's preference is influenced by its ability to rotate. The conformational preference can also be affected by factors such as solvent and pH, especially for the amino group, which can be protonated to -NH3+. masterorganicchemistry.com

The A-values provide a quantitative measure of these preferences.

| Substituent | A-Value (kcal/mol) | Reference |

|---|---|---|

| -OH (Hydroxyl) | 0.87 | masterorganicchemistry.com |

| -NH2 (Amino) | 1.2 - 1.6 | masterorganicchemistry.com |

The 2-amino-2-propyl group, -C(CH₃)₂NH₂, is a sterically demanding substituent. Its size is comparable to the well-studied tert-butyl group, -C(CH₃)₃. The tert-butyl group has a very large A-value (approximately 4.9-5.0 kcal/mol), meaning it has an overwhelming preference for the equatorial position. masterorganicchemistry.com This preference is so strong that it effectively "locks" the cyclohexane ring into a single chair conformation, preventing ring-flipping. youtube.com

Similarly, the 2-amino-2-propyl group, with its quaternary carbon atom bonded to the cyclohexane ring, will exert a significant steric hindrance in the axial position due to severe 1,3-diaxial interactions with the axial hydrogens at the C3 and C5 positions. Therefore, this group will have a very large A-value and will almost exclusively occupy the equatorial position. This makes the 2-amino-2-propyl group the dominant factor in determining the ring's conformational equilibrium, forcing the hydroxyl group at the C1 position to adopt whichever orientation (axial or equatorial) is dictated by its relative stereochemistry (cis or trans) to the equatorial 2-amino-2-propyl anchor.

| Substituent | A-Value (kcal/mol) | Reference |

|---|---|---|

| -OH | 0.87 | masterorganicchemistry.com |

| -NH2 | 1.2 - 1.6 | masterorganicchemistry.com |

| -CH3 (Methyl) | 1.70 | masterorganicchemistry.com |

| -CH2CH3 (Ethyl) | 1.75 | masterorganicchemistry.com |

| -CH(CH3)2 (Isopropyl) | 2.15 | masterorganicchemistry.com |

| -C(CH3)3 (tert-Butyl) | ~5.0 | libretexts.orgmasterorganicchemistry.com |

Diastereoisomerism and Enantiomerism in 4-(2-Amino-2-propyl)cyclohexanol

Stereoisomers are molecules that have the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms. This compound possesses two chiral centers: the carbon atom bearing the hydroxyl group (C1) and the carbon atom bearing the 2-amino-2-propyl group (C4). A molecule with 'n' chiral centers can have a maximum of 2ⁿ stereoisomers. wikipedia.org Therefore, this compound can exist as up to 2² = 4 stereoisomers.

These four stereoisomers consist of two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other. The relationship between stereoisomers that are not mirror images of each other is diastereomeric. fiveable.me In the context of 1,4-disubstituted cyclohexanes, the cis and trans isomers are diastereomers. spcmc.ac.in

Cis isomer : The hydroxyl group and the 2-amino-2-propyl group are on the same side of the ring. This gives one pair of enantiomers (1R,4S and 1S,4R, assuming the 2-amino-2-propyl group has a higher priority than the hydroxyl group).

Trans isomer : The hydroxyl group and the 2-amino-2-propyl group are on opposite sides of the ring. This gives the other pair of enantiomers (1R,4R and 1S,4S).

Diastereomers have different physical properties, such as boiling points, melting points, and solubilities. This difference allows them to be separated by conventional laboratory techniques like fractional crystallization or chromatography (e.g., column chromatography or High-Performance Liquid Chromatography (HPLC) on a standard silica (B1680970) gel stationary phase). nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing diastereomers. researchgate.net Because the spatial environment of the nuclei is different in diastereomers, they typically exhibit distinct NMR spectra. For substituted cyclohexanols, ¹H NMR can distinguish between axial and equatorial protons. nih.govresearchgate.net For instance, the proton on the carbon bearing the hydroxyl group (the carbinol proton) will have a different chemical shift and splitting pattern depending on whether it is axial or equatorial. An axial carbinol proton typically shows large coupling constants (J-values) due to its trans-diaxial relationship with neighboring axial protons, while an equatorial proton shows smaller couplings. researchgate.net This allows for the determination of the relative cis/trans configuration.

The relative configuration (cis or trans) is readily determined using the NMR techniques described above. By analyzing coupling constants, one can deduce which substituents are axial and which are equatorial. Given the strong preference of the 2-amino-2-propyl group for the equatorial position, the orientation of the hydroxyl group (axial or equatorial) will define the isomer as either cis or trans. spcmc.ac.inwpmucdn.com

The absolute configuration (R or S) at each chiral center is more challenging to determine.

Cahn-Ingold-Prelog (CIP) Rules : This is a systematic method for assigning an R or S descriptor to a chiral center based on a set of priority rules. wikipedia.orglibretexts.org The groups attached to the chiral center are ranked by atomic number, and the molecule is oriented so the lowest-priority group points away from the viewer. youtube.comnumberanalytics.com The sequence of the remaining three groups determines the assignment (clockwise for R, counter-clockwise for S). youtube.comnumberanalytics.com While this allows for the naming of a known structure, it does not experimentally determine the structure.

X-ray Crystallography : This is the most definitive method for determining the absolute configuration of a chiral molecule. beilstein-journals.orgresearchgate.netresearchgate.net It requires obtaining a high-quality single crystal of one of the pure enantiomers. The technique of anomalous X-ray dispersion allows for the unambiguous determination of the three-dimensional arrangement of atoms in space. mit.edu Even for molecules containing only light atoms like carbon, oxygen, and nitrogen, modern techniques can often successfully determine the absolute configuration. researchgate.netmit.edu

Chiral Derivatization : Another approach involves reacting the alcohol with a chiral derivatizing agent of known absolute configuration to form a pair of diastereomeric esters. nih.gov These diastereomers can be separated by HPLC, and their structures can be analyzed by NMR or X-ray crystallography to deduce the absolute configuration of the original alcohol. nih.gov

Intramolecular Interactions Governing Conformation

The spatial arrangement of the substituents on the cyclohexane ring of this compound is primarily influenced by two key factors: the potential for intramolecular hydrogen bonding and the steric demands of the bulky 2-amino-2-propyl group. These interactions determine the relative stability of the possible chair conformations.

Intramolecular hydrogen bonding is a non-covalent interaction that can significantly influence the conformation of a molecule by creating a stabilizing ring-like structure. In this compound, a hydrogen bond can form between the hydroxyl (-OH) group and the amino (-NH2) group. The existence and strength of this interaction are dependent on the relative orientation of these two functional groups, which is, in turn, dictated by the stereochemistry (cis or trans) of the molecule and the conformational state of the cyclohexane ring.

In solution, the extent of intramolecular hydrogen bonding is influenced by the solvent's polarity and its ability to form intermolecular hydrogen bonds. rsc.org In non-polar solvents, intramolecular hydrogen bonding is generally more favored as it satisfies the hydrogen bonding potential of the functional groups without the energetic cost of disrupting strong solvent-solute interactions. The presence of a strong intramolecular hydrogen bond can be inferred from spectroscopic data, such as a downfield shift of the hydroxyl proton in ¹H NMR spectroscopy and a shift to lower frequency of the O-H stretching vibration in infrared (IR) spectroscopy. southwales.ac.uklibretexts.org For instance, studies on related aminocyclohexanol systems have utilized changes in chemical shifts upon dilution to probe the presence of intramolecular hydrogen bonds. southwales.ac.uk

In the solid state, the molecular conformation is locked, and intramolecular hydrogen bonding, if present, can be definitively characterized by X-ray crystallography. The formation of an intramolecular O-H···N hydrogen bond would necessitate a conformation where the hydroxyl and amino groups are in close proximity.

For the cis-isomer of this compound, a chair conformation with the 2-amino-2-propyl group in an equatorial position and the hydroxyl group in an axial position (or vice-versa) would bring the two functional groups into a 1,4-diaxial-like arrangement, which could facilitate intramolecular hydrogen bonding. Conversely, the trans-isomer, where both substituents can occupy equatorial positions, would place the functional groups far apart, making intramolecular hydrogen bonding unlikely. In this case, intermolecular hydrogen bonding would dominate in the condensed phase.

Table 1: Expected Influence of Intramolecular Hydrogen Bonding on Conformational Preference

| Isomer | Conformation Favorable for Intramolecular H-Bonding | Expected Consequence |

| cis-4-(2-Amino-2-propyl)cyclohexanol | Chair form with one axial and one equatorial substituent | Stabilization of this conformer, potentially overcoming some steric strain. |

| trans-4-(2-Amino-2-propyl)cyclohexanol | Unlikely in low-energy chair conformations | Intermolecular hydrogen bonding will be the primary non-covalent interaction. |

The chair conformation of cyclohexane is the most stable due to the minimization of angle and torsional strain. When substituents are introduced, their preference for either an axial or equatorial position is governed by steric hindrance. Axial substituents experience destabilizing 1,3-diaxial interactions with the other axial hydrogens on the same side of the ring. libretexts.org The energetic cost of placing a substituent in an axial position is known as its "A-value". Larger substituents have larger A-values, indicating a stronger preference for the equatorial position. libretexts.org

In this compound, both the hydroxyl group and the 2-amino-2-propyl group exert steric influence. The 2-amino-2-propyl group, which is essentially a tert-butyl group with an amino substituent on the quaternary carbon, is exceptionally bulky. For comparison, the A-value for a tert-butyl group is very large, effectively locking the conformation with the tert-butyl group in the equatorial position.

Let's consider the conformational equilibria for the cis and trans isomers:

trans-4-(2-Amino-2-propyl)cyclohexanol : In the most stable chair conformation, both the hydroxyl group and the bulky 2-amino-2-propyl group can occupy equatorial positions. This arrangement minimizes steric strain as there are no significant 1,3-diaxial interactions involving the substituents. The alternative chair conformation, with both groups in axial positions, would be highly unstable due to severe 1,3-diaxial steric repulsion and is therefore negligibly populated at equilibrium.

cis-4-(2-Amino-2-propyl)cyclohexanol : In this isomer, one substituent must be axial while the other is equatorial. Given the significant steric bulk of the 2-amino-2-propyl group, the conformer where this group is in the equatorial position and the smaller hydroxyl group is in the axial position will be strongly favored. The axial hydroxyl group will experience 1,3-diaxial interactions with the axial hydrogens at C-2 and C-6. While this is less stable than the diequatorial trans-isomer, it is significantly more stable than the alternative cis-conformer with an axial 2-amino-2-propyl group. The potential for intramolecular hydrogen bonding in the cis-isomer (as discussed in 4.4.1) could provide some stabilization to the conformer with the axial hydroxyl group, partially offsetting the steric strain.

Table 2: Estimated Steric Strain in the Chair Conformations of this compound Isomers

| Isomer and Conformer | Substituent Positions | Key Steric Interactions | Relative Stability |

| trans (e,e) | OH (eq), (CH₃)₂C(NH₂)CH₂- (eq) | Minimal steric strain | Most Stable |

| trans (a,a) | OH (ax), (CH₃)₂C(NH₂)CH₂- (ax) | Severe 1,3-diaxial interactions | Highly Unstable |

| cis (a,e) | OH (ax), (CH₃)₂C(NH₂)CH₂- (eq) | 1,3-diaxial OH···H interactions | Moderately Stable |

| cis (e,a) | OH (eq), (CH₃)₂C(NH₂)CH₂- (ax) | Severe 1,3-diaxial interactions from the bulky group | Very Unstable |

Chemical Reactivity and Derivatization of 4 2 Amino 2 Propyl Cyclohexanol

Reactions Involving the Amino Group

The primary amino group in 4-(2-Amino-2-propyl)cyclohexanol is a nucleophilic center, making it susceptible to reaction with various electrophiles.

The primary amine can be readily acylated or alkylated. These reactions are fundamental for the synthesis of more complex molecules and are often employed as a protection strategy to prevent the amino group from participating in subsequent reactions.

Acylation and N-Protection:

The amino group can be protected by converting it into a less reactive carbamate (B1207046). Common protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).

N-Boc Protection: Reaction of this compound with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base like triethylamine (B128534) or in a biphasic system with sodium bicarbonate results in the formation of the N-Boc protected derivative. This protecting group is stable under a wide range of conditions but can be easily removed with acid.

N-Cbz Protection: The use of benzyl (B1604629) chloroformate (Cbz-Cl) under Schotten-Baumann conditions (aqueous base) or with an organic base in an inert solvent affords the N-Cbz protected compound. The Cbz group is notable for its stability to acidic and basic conditions and is typically cleaved by catalytic hydrogenation.

These protection strategies are crucial when subsequent reactions targeting the hydroxyl group are desired.

Table 1: Common N-Protection Strategies for Primary Amines

| Protecting Group | Reagent | Typical Deprotection Conditions |

| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate ((Boc)₂O) | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) |

| Benzyloxycarbonyl (Cbz) | Benzyl chloroformate (Cbz-Cl) | H₂, Pd/C (Catalytic Hydrogenation) |

Alkylation:

Direct alkylation of the amino group can be achieved using alkyl halides. However, this reaction is often difficult to control and can lead to a mixture of mono- and di-alkylated products. Reductive amination provides a more controlled method for the synthesis of N-alkylated derivatives.

The primary amino group of this compound can condense with aldehydes or ketones to form Schiff bases, also known as imines. This reaction is typically carried out under conditions that facilitate the removal of water, such as azeotropic distillation or the use of a dehydrating agent.

For instance, the reaction with a generic aldehyde (R-CHO) or ketone (R₂C=O) would proceed as follows:

Reaction with an aldehyde: Forms an aldimine.

Reaction with a ketone: Forms a ketimine.

A specific example is the reaction with acetone, which would yield an N-isopropylidene derivative. Such reactions are often reversible and are driven to completion by removing the water formed.

The imine derivatives formed from Schiff base condensation can be readily reduced to stable secondary amines. This two-step process, involving imine formation followed by reduction, is known as reductive amination. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN).

This method provides a versatile route to a wide array of N-substituted derivatives of this compound. For example, the imine formed with an aldehyde can be reduced to a secondary amine.

Reactions Involving the Hydroxyl Group

The secondary hydroxyl group of this compound can undergo reactions typical of alcohols, such as esterification, etherification, and oxidation. To achieve selectivity, the more nucleophilic amino group is often protected beforehand.

Esterification:

After protection of the amino group (e.g., as an N-Boc derivative), the hydroxyl group can be esterified by reaction with acyl chlorides or acid anhydrides in the presence of a base, or directly with a carboxylic acid under acidic catalysis (Fischer esterification).

Etherification:

The Williamson ether synthesis provides a general method for the formation of ethers. The N-protected this compound can be deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide can then react with a primary alkyl halide in an Sₙ2 reaction to yield an ether. The choice of a primary alkyl halide is crucial to avoid competing elimination reactions.

Table 2: Examples of Etherification and Esterification of N-Protected this compound

| Reaction Type | Reagents | Product Type |

| Esterification | Acyl chloride, Pyridine | Ester |

| Esterification | Carboxylic acid, H⁺ catalyst | Ester |

| Etherification (Williamson) | 1. NaH; 2. Alkyl halide (R-X) | Ether |

The secondary alcohol of this compound can be oxidized to the corresponding ketone, 4-(2-Amino-2-propyl)cyclohexanone. To prevent side reactions with the amino group, it is typically protected prior to oxidation.

A variety of oxidizing agents can be employed for this transformation. Common reagents include chromium-based oxidants (e.g., pyridinium (B92312) chlorochromate - PCC) and Swern oxidation conditions (oxalyl chloride, DMSO, triethylamine). Milder, more environmentally friendly methods, such as those using hypochlorite (B82951) solutions, have also been developed for the oxidation of similar aminocyclohexanols.

The resulting ketone, 4-(2-Amino-2-propyl)cyclohexanone (with the amino group appropriately protected), is a versatile intermediate that can undergo further reactions at the carbonyl group, such as reductive amination or aldol (B89426) condensation, to generate a new range of derivatives.

Cyclohexane (B81311) Ring Chemistry

The cyclohexane ring of this compound serves as a scaffold for the amino and hydroxyl functionalities. Its conformational flexibility and the potential for substitution at various positions are key aspects of its chemical reactivity.

Catalytic Hydrogenation and Dehydrogenation of the Ring

The saturated nature of the cyclohexane ring in this compound means it is already in a hydrogenated state. Further catalytic hydrogenation under typical conditions is generally not feasible without cleavage of the ring, which would require harsh conditions and is not a common synthetic strategy.

It is important to note that the hydrogenation of aromatic amines to their corresponding cycloaliphatic counterparts is a well-established industrial process. google.com This suggests that the dehydrogenation of aminocyclohexanes is a thermodynamically viable, albeit potentially challenging, transformation. Metal-free hydrogenation methods have also been developed for converting anilines to cyclohexylamines, highlighting the ongoing interest in transformations of this type. nih.gov

Ring Functionalization and Derivatization at other Positions

The functionalization of the cyclohexane ring at positions other than those bearing the amino and hydroxyl groups opens up avenues for creating a wide array of derivatives. While direct C-H functionalization of unactivated positions on a cyclohexane ring is a challenging endeavor, modern synthetic methods have made significant strides in this area.

For instance, methods for the transannular C-H functionalization of cycloalkane carboxylic acids have been developed, demonstrating the feasibility of introducing substituents at remote positions. nih.gov Although this compound does not possess a carboxylic acid directing group, this research highlights the potential for developing directed C-H activation strategies for this scaffold.

Furthermore, the ring-opening of cycloalkanols can be a pathway to functionalized acyclic compounds. nih.govresearchgate.net While this approach sacrifices the cyclic core, it provides access to linear chains with multiple functional groups.

The synthesis of various cyclohexanol (B46403) derivatives with diverse functionalities is an active area of research. ontosight.airesearchgate.net These methods often involve multi-step sequences starting from more readily available precursors. For this compound, derivatization could potentially involve reactions such as:

Halogenation: Introduction of halogen atoms at various positions on the ring, which can then serve as handles for further transformations like cross-coupling reactions.

Nitration: Introduction of a nitro group, which can be subsequently reduced to an additional amino group.

Alkylation: Introduction of alkyl chains, although this can be challenging to achieve with high regioselectivity on an unactivated ring.

The specific methodologies and the resulting regioselectivity would be highly dependent on the chosen reagents and reaction conditions.

Chemo- and Regioselectivity in Reactions of this compound

The presence of two distinct functional groups, a primary amine and a tertiary alcohol, in this compound necessitates careful consideration of chemo- and regioselectivity in its reactions. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity concerns the position at which a reaction occurs when multiple sites are available. youtube.com

The primary amine is generally more nucleophilic than the tertiary alcohol. Therefore, in reactions with electrophiles, the amine is expected to react preferentially. For example:

Acylation: Reaction with acyl chlorides or anhydrides will likely lead to the formation of an amide at the amino group, leaving the tertiary alcohol untouched under mild conditions.

Alkylation: Reaction with alkyl halides will preferentially occur at the nitrogen atom.

Derivatization with reagents like N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine (DMDNFB) is a known method for derivatizing amino acids and would be expected to react with the primary amine of this compound. nih.gov

The tertiary alcohol, being sterically hindered and a weaker nucleophile, would require more forcing conditions or specific catalysts to react. For instance, esterification of the tertiary alcohol would likely require activation, for example, by conversion to an alkoxide with a strong base.

The interplay between the amino and hydroxyl groups can also influence reactivity. For example, intramolecular hydrogen bonding could affect the nucleophilicity of either group.

In enzymatic reactions, high chemo- and regioselectivity can often be achieved. For instance, the synthesis of cis- and trans-4-aminocyclohexanol (B47343) from 1,4-cyclohexanedione (B43130) has been accomplished using a combination of a keto reductase and an amine transaminase, demonstrating the ability of enzymes to selectively functionalize a cyclic scaffold. d-nb.info While this specific example deals with a different isomer and functional group arrangement, it highlights the potential of biocatalysis for the selective modification of aminocyclohexanol structures.

The challenge in synthetic transformations involving this compound lies in achieving the desired selectivity. Protecting group strategies are often employed to temporarily block one functional group while the other is being modified. For instance, the amino group could be protected as a carbamate (e.g., Boc or Cbz) to allow for selective reactions at the hydroxyl group or the cyclohexane ring.

An in-depth analysis of the intermolecular interactions and supramolecular chemistry of this compound reveals a complex interplay of forces that govern its solid-state properties. Lacking direct crystallographic studies on this specific molecule, this article draws upon established principles of physical chemistry and detailed research on analogous aminocyclohexanol and cyclohexanol systems to elucidate its structural characteristics.

Computational and Theoretical Studies of 4 2 Amino 2 Propyl Cyclohexanol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the properties of a molecule at the electronic level. These methods are used to predict molecular structure, stability, and a variety of other chemical properties.

The first step in a computational study of a molecule like 4-(2-Amino-2-propyl)cyclohexanol would be to determine its most stable three-dimensional structures, or conformers. This is achieved through geometry optimization. For a flexible molecule with a cyclohexane (B81311) ring and a side chain, multiple conformers exist due to the chair and boat conformations of the ring and the rotation around single bonds in the 2-amino-2-propyl group.

Methods such as Density Functional Theory (DFT), with functionals like B3LYP, are commonly used for geometry optimization, often in conjunction with basis sets like 6-31G(d,p) to provide a good balance between accuracy and computational cost. nih.gov More advanced and computationally intensive methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can be used for more accurate energy calculations. bldpharm.com The goal is to find the global minimum on the potential energy surface, which corresponds to the most stable conformer, as well as other low-energy local minima.

A generalized simulated annealing approach could also be employed to explore the conformational space and identify various minima. ufba.br The relative energies of these conformers would determine their population distribution at a given temperature.

Once the geometries are optimized, the electronic structure can be analyzed. This involves examining the molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are crucial for understanding the molecule's reactivity, electronic transitions, and ionization potential.

The distribution of electron density and the molecular electrostatic potential (MEP) map would also be calculated. The MEP is particularly useful for identifying regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), which provides insight into how the molecule might interact with other molecules or biological targets.

Quantum chemical calculations are a powerful tool for predicting spectroscopic properties. For this compound, predicting the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts would be of great interest for its structural elucidation. Methods like the Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT, can provide theoretical NMR spectra that can be compared with experimental data to confirm the structure and assign signals to specific atoms. Historical data shows that the accuracy of these predictions has improved over time with the development of better methods and more extensive databases. sourceforge.io

Molecular Dynamics Simulations

While quantum mechanics provides a static picture of a molecule, molecular dynamics (MD) simulations are used to study its dynamic behavior over time.

MD simulations can reveal how the different conformers of this compound interconvert and what the equilibrium distribution of these conformers is in a given environment, such as in a vacuum or in a solvent. nih.gov These simulations solve Newton's equations of motion for the atoms in the molecule, using a force field to describe the potential energy of the system. By tracking the atomic positions over time, one can observe conformational changes, such as the flipping of the cyclohexane ring or rotations of the side chain.

The conformation and behavior of a molecule can be significantly influenced by its environment. MD simulations are particularly well-suited to study solvent effects. By surrounding the molecule with explicit solvent molecules (e.g., water), one can simulate how the solvent affects the conformational preferences of this compound. For example, the presence of a polar solvent like water could stabilize conformers where the polar amino and hydroxyl groups are more exposed to the solvent, through the formation of hydrogen bonds. These simulations provide a more realistic model of the molecule's behavior in solution.

Molecular Docking and Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. youtube.com This method is instrumental in drug discovery and materials science for understanding and predicting molecular recognition processes. nih.gov

For this compound, molecular docking could be employed to explore its potential interactions with biological macromolecules or catalysts. The process involves generating a three-dimensional structure of the molecule and placing it into the binding site of a target protein. A scoring function then evaluates the binding affinity based on factors like electrostatic interactions, hydrogen bonding, and hydrophobic contacts. nih.gov

As a bifunctional molecule containing both a hydroxyl and an amino group, this compound has the potential to act as a ligand in catalytic systems. Computational studies are crucial for designing and understanding such applications. rsc.org Molecular docking can simulate how this compound might coordinate with a metal center in a catalyst.

For instance, in a hypothetical scenario where this compound is used as a ligand for a copper-catalyzed reaction, docking studies could predict the geometry of the copper-ligand complex. nih.gov The amino group, being a good Lewis base, would likely coordinate with the copper ion. The hydroxyl group could also interact with the metal or participate in secondary interactions that stabilize the transition state of the catalyzed reaction.

| Binding Mode | Binding Energy (kcal/mol) | Key Interacting Residues | Interacting Groups of Ligand |

|---|---|---|---|

| 1 | -7.8 | Asp120, Tyr35, Metal Ion | Amino Group, Hydroxyl Group |

| 2 | -7.2 | Ser95, Phe210, Metal Ion | Amino Group, Cyclohexyl Ring (hydrophobic) |

| 3 | -6.9 | Gln88, Trp150 | Hydroxyl Group, Amino Group |

The structure of this compound features both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the amino group), as well as the oxygen of the hydroxyl group acting as an acceptor and the N-H bonds of the amino group as donors. khanacademy.org This allows for the formation of intramolecular and intermolecular hydrogen bonds, which significantly influence the compound's conformation and physical properties.

Theoretical methods, such as Density Functional Theory (DFT), are used to analyze these interactions in detail. nih.gov Calculations can determine the geometries (bond lengths and angles) and energies of these hydrogen bonds. For example, a computational study on amino alcohols can reveal the preference for specific intramolecular hydrogen bonds, such as an O-H···N interaction. nih.govscispace.com The strength of such a bond can be estimated by analyzing the electron density at the bond critical point using Quantum Theory of Atoms in Molecules (QTAIM). ias.ac.in

| Hydrogen Bond Type | Donor-Acceptor Distance (Å) | Bond Angle (°) | Calculated Bond Energy (kcal/mol) |

|---|---|---|---|

| Intramolecular O-H···N | 2.85 | 155 | -4.2 |

| Intermolecular N-H···O (Dimer) | 2.95 | 168 | -3.5 |

| Intermolecular O-H···O (Dimer) | 2.78 | 172 | -5.1 |

Elucidation of Reaction Mechanisms through Computational Methods

Computational chemistry is a powerful tool for investigating the step-by-step mechanism of chemical reactions. acs.org For a molecule like this compound, theoretical calculations can be used to explore its reactivity in various transformations, such as N-alkylation or reactions involving the hydroxyl group. researchgate.netrsc.org

By mapping the potential energy surface of a reaction, chemists can identify the structures of transition states and intermediates. This provides a detailed picture of the reaction pathway, including the energy barriers that determine the reaction rate. For example, DFT calculations could be used to model the reaction of this compound with an electrophile. The calculations would reveal whether the amino or hydroxyl group is more nucleophilic and would map out the energetic profile for the substitution reaction at either site. These studies can also explain the stereochemical outcome of reactions by comparing the energies of different diastereomeric transition states. researchgate.net

This compound: A Versatile Component in Modern Chemical Synthesis and Material Science

The chiral amino alcohol this compound is emerging as a significant compound in non-pharmaceutical applications, particularly in the fields of advanced organic synthesis and materials science. Its unique structure, featuring a cyclohexane scaffold with distinct amino and hydroxyl functionalities, provides a versatile platform for constructing complex molecules and novel materials. This article explores its role as a chiral building block, its use in catalysis, and its potential for creating advanced functional materials.

Q & A

Basic Questions

Q. What are the common synthetic routes for 4-(2-Amino-2-propyl)cyclohexanol?